Bicyclo[2.1.0]pentane-1-carboxylic acid chemical structure and properties
Bicyclo[2.1.0]pentane-1-carboxylic acid chemical structure and properties
This guide provides an in-depth technical analysis of Bicyclo[2.1.0]pentane-1-carboxylic acid , a high-strain "housane" scaffold increasingly utilized in medicinal chemistry to access novel chemical space beyond traditional flat aromatic systems.
A High-Strain Scaffold for Conformational Restriction in Drug Design
Executive Summary
Bicyclo[2.1.0]pentane-1-carboxylic acid (CAS: 32811-83-9) represents a distinct class of strained carbocycles known as "housanes." Unlike its more famous isomer, bicyclo[1.1.1]pentane (BCP), which serves as a linear spacer, the [2.1.0] system offers a "bent" or "folded" geometry. This structural feature allows medicinal chemists to freeze bioactive conformations of cyclopentane-based ligands, enhancing selectivity and metabolic stability while increasing Fsp³ character—a critical metric in modern drug development.
Structural Architecture & Geometry
The bicyclo[2.1.0]pentane core is topologically distinct from other C5H8 isomers. It is constructed by fusing a cyclopropane ring and a cyclobutane ring, sharing a common bond (the "zero bridge").
Geometric Parameters
The molecule adopts a "butterfly" or "open book" shape. This folding is quantified by the dihedral angle between the cyclopropane and cyclobutane planes.
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Pucker Angle: ~110–115° (highly dependent on substitution).
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Bridgehead Bond: The C1–C4 bond is highly strained.
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Comparison: Unlike the planar cyclopentane (which pseudorotates), the [2.1.0] system is locked.
Strain Energy Profile
The scaffold possesses significant strain energy, primarily derived from angle strain in the fused small rings.
| Scaffold | Strain Energy (kcal/mol) | Geometry | Primary Vector |
| Bicyclo[2.1.0]pentane | ~55–57 | Folded / Bent | Acute (<90°) |
| Bicyclo[1.1.1]pentane | ~65–68 | Linear / Coaxial | Linear (180°) |
| Cyclopentane | ~6 | Planar (flexible) | Planar (120° avg) |
| Cyclopropane | ~27.5 | Planar | n/a |
Implication for Drug Design: The high strain energy makes the C1–C4 bond reactive toward radical opening or transition-metal insertion, but the carboxylic acid derivative is surprisingly stable under standard hydrolytic conditions.
Physicochemical Properties[1][2][3]
The introduction of the [2.1.0] bridge does not drastically alter the acidity compared to the parent cyclopentane, but it does influence lipophilicity and solubility.
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Molecular Weight: 112.13 g/mol [1]
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Formula: C₆H₈O₂
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Acidity (pKa): ~4.8 (Comparable to cyclopentanecarboxylic acid). The s-character of the bridgehead carbon is slightly increased, but not enough to drastically lower pKa as seen in cubane or bicyclo[1.1.1]pentane derivatives.
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Lipophilicity (LogP): Slightly lower than cyclopentane analogues due to the compact, polarizable nature of the strained bonds (ΔLogP ≈ -0.1 to -0.3).
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Topological Polar Surface Area (TPSA): 37.3 Ų (driven by the carboxylate).
Synthetic Methodologies
Accessing the bicyclo[2.1.0]pentane core requires overcoming the high entropic and enthalpic barrier of ring closure. Two primary routes dominate the literature: Intramolecular Alkylation (Scalable) and Palladium-Catalyzed Cyclopropanation (Versatile).
Route A: The "Scalable" LiHMDS Cyclization
This method, optimized by Enamine and others, relies on creating a cyclopentane precursor with a leaving group (LG) and an electron-withdrawing group (EWG) perfectly positioned for a 3-exo-tet-like closure.
Mechanism:
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Precursor Assembly: A cyclopent-3-ene carboxylate is functionalized to introduce a leaving group (e.g., mesylate or halide) at the γ-position.
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Base-Mediated Closure: Treatment with LiHMDS generates the enolate, which attacks the electrophilic carbon to close the "zero bridge."
Route B: Photochemical/Diazo Routes
Historically, photolysis of azo-compounds (diazines) was used to extrude nitrogen and form the C1–C4 bond. While academically interesting, this is less viable for large-scale synthesis due to the handling of energetic precursors.
Visualization of Synthetic Logic
The following diagram illustrates the scalable LiHMDS route compared to the Pd-carbene insertion method.
Caption: Comparative synthetic pathways. The LiHMDS route (top) is preferred for scalability, while Pd-catalysis (bottom) offers diversity.
Reactivity & Handling Protocols
Stability Profile
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Acid/Base Stability: The C1-carboxylic acid is stable to standard amide coupling conditions (HATU/DIPEA) and ester hydrolysis (LiOH/THF/H₂O).
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Thermal Stability: Stable at ambient temperatures. Prolonged heating (>100°C) may induce ring-opening to cyclopentene derivatives.
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Radical Sensitivity: The central C1–C4 bond is susceptible to radical attack. Avoid reagents like NBS or radical initiators unless ring-opening is the desired outcome.
Experimental Protocol: Amide Coupling (General Procedure)
To couple Bicyclo[2.1.0]pentane-1-carboxylic acid with an amine:
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Dissolution: Dissolve 1.0 eq of the acid in DMF (0.1 M).
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Activation: Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir for 5 minutes.
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Addition: Add 1.1 eq of the amine partner.
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Reaction: Stir at RT for 2–4 hours.
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Workup: Dilute with EtOAc, wash with dilute citric acid (to remove excess DIPEA/HATU byproducts) and brine.
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Note: Do not use strongly acidic workups (pH < 1) for prolonged periods to minimize strain-release risks.
Medicinal Chemistry Applications
Bioisosterism: The "Locked" Cyclopentane
The [2.1.0] scaffold serves as a rigid bioisostere for:
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Cyclopentane: To reduce entropic penalties upon binding.
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Cyclopropane: To add bulk and lipophilicity while maintaining vector orientation.
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Ortho-substituted Aromatics: The "bent" shape can mimic the vector of ortho-disubstituted benzenes in specific contexts.
Case Study: GABA Analogues
Research has demonstrated the synthesis of bicyclic γ-amino acids (GABA analogues) using this core.[2][3][4] The [2.1.0] system locks the GABA backbone into a specific conformation, allowing researchers to probe specific receptor subtypes (e.g., GABA-A vs GABA-B) based on the spatial arrangement of the amine and acid.
Decision Logic for Scaffold Selection
Use the following logic flow to determine if this scaffold fits your SAR campaign.
Caption: Decision tree for selecting strained rings. The [2.1.0] core is unique for its "bent" vector.
References
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Semeno, V. V., et al. (2019).[3][4] Building the Housane: Diastereoselective Synthesis and Characterization of Bicyclo[2.1.0]pentane Carboxylic Acids. The Journal of Organic Chemistry.[4][5][6]
- Wiberg, K. B. (1996). The Structure and Properties of Bicyclo[2.1.0]pentane. Accounts of Chemical Research. (Fundamental physical organic chemistry context).
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Phelps, J. M., et al. (2021). Facile Synthesis of Housanes by an Unexpected Strategy. National Institutes of Health / PMC.
- Grygorenko, O. O., et al. (2020). Bicyclo[2.1.0]pentanes: Synthesis and Applications. (General review of the scaffold in drug discovery).
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PubChem Database. (2024). Bicyclo[2.1.0]pentane-1-carboxylic acid (CID 23423434).[1]
Sources
- 1. Bicyclo[2.1.0]pentane-1-carboxylic acid | C6H8O2 | CID 23423434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Bicyclo(1.1.1)pentane - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Bicyclo[2.1.0]pentanes and Vinylcyclopropanes Using Palladium Carbenes: Ligand-Controlled Carbene Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
